molecular formula C16H23ClFNO B7887012 Buronil

Buronil

Cat. No. B7887012
M. Wt: 299.81 g/mol
InChI Key: MQHYXXIJLKFQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buronil is a useful research compound. Its molecular formula is C16H23ClFNO and its molecular weight is 299.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Psychiatric Treatment : Buronil was studied for its effectiveness in treating psychotic symptoms, particularly in conditions of senile and arteriosclerotic origin. It was found to have fewer extrapyramidal reactions compared to Haloperidol, a similar butyrophenone derivative, and was devoid of unwanted side effects of neurological and autonomic character (Vangtorp, Simmelsgaard, & Mellergaard, 1968).

  • Treatment of Chronic Alcoholism : A study on hospitalized chronic alcoholics revealed that this compound significantly improved symptoms like muscular and nervous tension, emotional lability, somatization, ability to sleep, anxiety, depression, paranoid ideation, and presumed ability to work. However, it did not affect alcoholic craving (Carlsson, Gullberg, Höstery, & Christensson, 1979).

  • Pharmacokinetics in Humans : The pharmacokinetics of melperone, after various parenteral and oral doses in humans, was investigated, revealing an approximate half-life of 3-4 hours and a bioavailability of about 60% compared to intravenous injection (Borgström, Larsson, & Molander, 2004).

  • Impact on Nocturnal Sleep : A study investigating the effects of this compound on nocturnal sleep in normal individuals showed no significant changes in sleep stages. However, different doses of this compound influenced sleep latency and the number of awakenings during the night (Risberg, Henricson, Elmqvist, & Ingvar, 1975).

  • Treatment for Presenile Dementia : An acute syndrome in elderly women with presenile dementia was observed as a side effect to treatment with this compound, indicating a possible risk in this demographic (Ekbom, Lindholm, & Ljungberg, 2004).

  • Long-Term Therapy Side Effects : A study on the side effects of long-term melperone therapy in psychiatric patients found no severe side effects that could be related with certainty to melperone therapy, suggesting its safety in prolonged use (Kirkegaard, Kirkegaard, Geismar, & Christensen, 1981).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-ium-1-yl)butan-1-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHYXXIJLKFQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3575-80-2 (Parent)
Record name Melperone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

299.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1622-79-3
Record name Melperone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melperone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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